molecular formula C10H12O4S B7682995 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone

1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone

Cat. No. B7682995
M. Wt: 228.27 g/mol
InChI Key: UDEYTKQDTWGNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone, also known as DMTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTT is a heterocyclic compound that contains both a dioxolane ring and a thiophene ring, making it an interesting molecule for research purposes.

Mechanism of Action

The mechanism of action of 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone is not fully understood, but it is believed to interact with various biological targets in the body, including enzymes and receptors. 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been found to inhibit the activity of certain enzymes, which may have potential applications in the development of enzyme inhibitors for the treatment of various diseases.
Biochemical and Physiological Effects:
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been found to have various biochemical and physiological effects in the body, including anti-inflammatory and antioxidant properties. 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may have potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of using 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone is its limited solubility in certain solvents, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone, including the development of new synthetic methods for the compound, the investigation of its potential applications in the treatment of various diseases, and the exploration of its properties as a building block for the development of new materials. Additionally, further studies are needed to fully understand the mechanism of action of 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone and its potential interactions with biological targets in the body.

Synthesis Methods

1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone can be synthesized through a multi-step process that involves the reaction of 2-bromo-3-(1,3-dioxolan-2-yl)thiophene with sodium hydride, followed by the addition of ethyl acetoacetate. The resulting compound is then subjected to various purification techniques to obtain pure 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone.

Scientific Research Applications

1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been found to have potential applications in various scientific fields, including organic electronics, optoelectronics, and material science. In organic electronics, 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been used as a building block for the development of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices. In optoelectronics, 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been used as a sensitizer in dye-sensitized solar cells, which have the potential to provide a low-cost alternative to traditional silicon-based solar cells. In material science, 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been used as a monomer for the synthesis of polymeric materials with unique properties.

properties

IUPAC Name

1-[3-(1,3-dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-7(11)10-8(2-5-15-10)14-6-9-12-3-4-13-9/h2,5,9H,3-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEYTKQDTWGNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CS1)OCC2OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone

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